Cas no 53587-11-4 (L-Tyrosine Benzyl Ester 4-Toluenesulfonate)

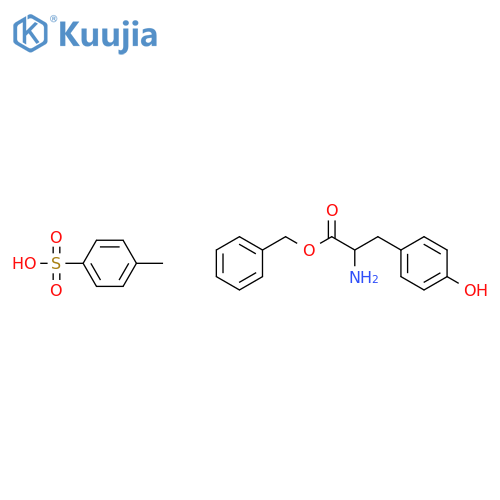

53587-11-4 structure

商品名:L-Tyrosine Benzyl Ester 4-Toluenesulfonate

CAS番号:53587-11-4

MF:C23H25NO6S

メガワット:443.512705564499

MDL:MFCD00038959

CID:56438

PubChem ID:24900424

L-Tyrosine Benzyl Ester 4-Toluenesulfonate 化学的及び物理的性質

名前と識別子

-

- L-Tyrosine benzyl ester p-toluenesulfonate

- L-Tyrosine benzyl ester (P)-toluenesulfonate salt

- benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate,4-methylbenzenesulfonic acid

- H-L-Tyr-OBzl*Tos

- H-L-Tyr-OBzl·Tos

- H-Tyr-OBzl · p-tosylate

- H-Tyr-OBzl.TosOH

- H-TYR-OBZL·TOS

- H-Tyr-ObzlTos

- L-Tyrosine benzyl ester p-toluenesulfonate salt

- L-Tyrosine benzyl ester tosylate

- Tyr-OBzl TosOH

- (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

- H-Tyr-OBzl·Tos-OH

- O-Benzyl-L-tyrosine toluene-p-sulphonate

- H-Tyr-OBzl.Tos-OH

- H-Tyr-Obzl.Tos

- H-Tyr-OBzl?OS

- H-Tyr-OBzl*Tos-OH

- PubChem13015

- L-Tyrosine Benzyl Ester p-Methylbenzenesulfonate

- KSC270E9R

- PJG

- 53587-11-4

- 2-amino-3-(4-hydroxyphenyl)propanoic acid (phenylmethyl) ester

- HY-W013126

- EINECS 258-650-8

- CS-W013842

- NS00032791

- AM82318

- MFCD00038959

- DTXSID90201802

- L-Tyrosinebenzylesterp-toluenesulfonatesalt

- SCHEMBL716533

- AKOS015856621

- A829673

- L-Tyrosine benzyl ester 4-toluenesulfonate

- benzyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid

- PJGVHBLZZQDFFM-RSAXXLAASA-N

- T2443

- L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (salt)

- BENZYL (2S)-2-AMINO-3-(4-HYDROXYPHENYL)PROPANOATE; PARA-TOLUENE SULFONATE

- DB-029988

- M03120

- DTXCID80124293

- 258-650-8

- L-Tyrosine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)

- L-Tyrosine Benzyl Ester 4-Toluenesulfonate

-

- MDL: MFCD00038959

- インチ: 1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1

- InChIKey: PJGVHBLZZQDFFM-RSAXXLAASA-N

- ほほえんだ: S(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])(=O)(=O)O[H].O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])[H])=O

- BRN: 3855339

計算された属性

- せいみつぶんしりょう: 443.140259g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 回転可能化学結合数: 7

- どういたいしつりょう: 443.140259g/mol

- 単一同位体質量: 443.140259g/mol

- 水素結合トポロジー分子極性表面積: 135Ų

- 重原子数: 31

- 複雑さ: 500

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 未確定

- ゆうかいてん: 175.0 to 179.0 deg-C

- ふってん: 671.3℃ at 760 mmHg

- フラッシュポイント: No data available

- 屈折率: -13 ° (C=3, MeOH)

- すいようせい: Slightly soluble in water.

- PSA: 135.30000

- LogP: 5.02820

- ひせんこうど: -13 ±1 °(c=2, MeOH)

- ようかいせい: 未確定

- じょうきあつ: No data available

L-Tyrosine Benzyl Ester 4-Toluenesulfonate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: 22/23-26-28-36/37/39

- 福カードFコード:10

- ちょぞうじょうけん:Store at room temperature

L-Tyrosine Benzyl Ester 4-Toluenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2443-25g |

L-Tyrosine Benzyl Ester 4-Toluenesulfonate |

53587-11-4 | 98.0%(LC&T) | 25g |

¥290.0 | 2022-06-10 | |

| eNovation Chemicals LLC | Y1297749-500g |

L-Tyrosine benzyl ester p-toluenesulfonate |

53587-11-4 | 97% | 500g |

$450 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001095-1g |

L-Tyrosine Benzyl Ester 4-Toluenesulfonate |

53587-11-4 | 98% | 1g |

¥18 | 2024-05-23 | |

| Ambeed | A456652-100g |

L-Tyrosine benzyl ester p-toluenesulfonate salt |

53587-11-4 | 98% | 100g |

$45.0 | 2025-02-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L63380-25g |

H-Tyr-OBzl.TosOH |

53587-11-4 | 25g |

¥146.0 | 2021-09-09 | ||

| eNovation Chemicals LLC | Y1297749-100g |

L-Tyrosine benzyl ester p-toluenesulfonate |

53587-11-4 | 97% | 100g |

$200 | 2024-06-05 | |

| eNovation Chemicals LLC | K19948-100g |

H-TYR-OBZL P-TOSYLATE |

53587-11-4 | 97% | 100g |

$150 | 2024-05-23 | |

| Chemenu | CM100569-100g |

L-Tyrosine benzyl ester p-toluenesulfonate |

53587-11-4 | 97% | 100g |

$*** | 2023-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2443-5G |

L-Tyrosine Benzyl Ester p-Toluenesulfonate |

53587-11-4 | >98.0%(T)(HPLC) | 5g |

¥80.00 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T111761-25g |

L-Tyrosine Benzyl Ester 4-Toluenesulfonate |

53587-11-4 | 98% | 25g |

¥137.90 | 2023-09-01 |

L-Tyrosine Benzyl Ester 4-Toluenesulfonate 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

53587-11-4 (L-Tyrosine Benzyl Ester 4-Toluenesulfonate) 関連製品

- 1738-78-9(L-Phenylalanine benzyl ester p-toluenesulfonate)

- 2886-33-1(L-Aspartic Acid Dibenzyl Ester p-Toluenesulfonate Salt)

- 97984-63-9((R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate)

- 16652-64-5(O-Benzyl-L-tyrosine)

- 2791-84-6(Dibenzyl L-glutamate tosylate)

- 16652-75-8(L-Isoleucine Benzyl Ester 4-Toluenesulfonate Salt)

- 125441-05-6(L-Tyrosine Allyl Ester 4-Toluenesulfonate Salt)

- 119290-61-8(Dl-Phenylalanine Benzyl Ester 4-Toluenesulfonate Salt)

- 1738-76-7(4-methylbenzene-1-sulfonic acid; benzyl 2-aminoacetate)

- 949-67-7(L-Tyrosine Ethyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53587-11-4)L-Tyrosine Benzyl Ester 4-Toluenesulfonate

清らかである:99%

はかる:500g

価格 ($):169.0